(R)-1,2,4-Triacetoxybutane
Overview
Description
“®-1,2,4-Triacetoxybutane” is a chemical compound with the molecular formula C10H16O6 . It has a molecular weight of 232.23 g/mol. This compound contains a total of 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .
Molecular Structure Analysis
The molecular structure of “®-1,2,4-Triacetoxybutane” is characterized by 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .Scientific Research Applications
It is utilized for resolving optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, offering a practical route to both highly pure enantiomers (Tamai et al., 1990).
The compound is employed in the synthesis of acetoacetic- and 4-oxopentanoic-acid-ethylester-N-tri(organyl)silylhydrazones (Witte-Abel et al., 1999).
Drugs based on 1,2,4-triazole, which include (R)-1,2,4-Triacetoxybutane, have antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).
The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach with yields between 86% and >95% makes it useful for drug development and industrial products (Hernández et al., 2017).
It's involved in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing Candida parapsilosis secondary (Yamamoto et al., 2002).
This compound is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors (ACE) like enalapril and lisinopril (Zhao, 2008).
The dithiane oxide unit and modified Sharpless enantioselective sulphur oxidation can prepare 2-(R) and 2-(S)-hydroxy-1-phenylbutan-1-ones in high enantiomeric excesses (Page et al., 1996).
Enzymatic resolution of syn-2-azido-1,3,4-trihydroxybutane using lipases provides both enantiomers in good yields and very good e.e.s (up to >99%) (Iacazio et al., 2000).
Chiral, non-racemic arylbutanols, which can be derived from this compound, are used as drug intermediates with enantiomeric purity over 98% (Bracher & Litz, 1995).
Safety and Hazards
The safety data sheet (SDS) for “®-1,2,4-Triacetoxybutane” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more . For detailed safety and hazard information, please refer to the SDS.
properties
IUPAC Name |
[(3R)-3,4-diacetyloxybutyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOOYSKKKVGNAP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@H](COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.